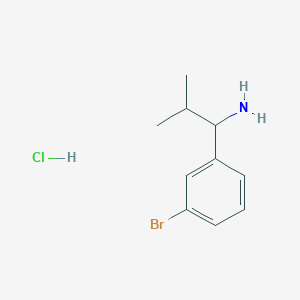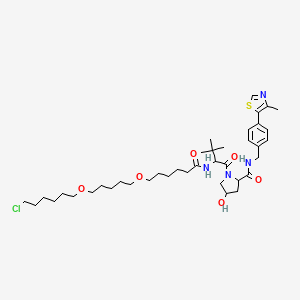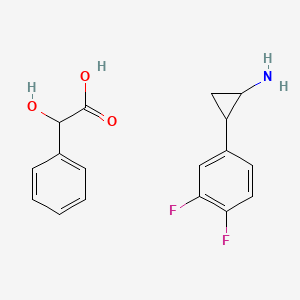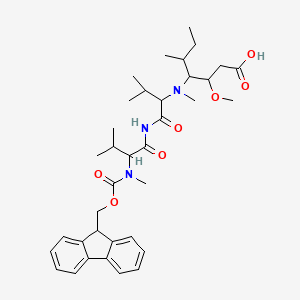
1-(3-Bromophenyl)-2-methylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-methylpropan-1-amine;hydrochloride is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-amine;hydrochloride typically involves the bromination of a suitable precursor, followed by amination. One common method involves the bromination of 3-bromotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 3-bromotoluene is then subjected to a Friedel-Crafts alkylation reaction with 2-methylpropan-1-amine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-methylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Nucleophilic Substitution: Alkyl halides and bases like sodium hydroxide are used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Nucleophilic Substitution: Products include secondary and tertiary amines.
Oxidation and Reduction: Products include ketones and alcohols.
Scientific Research Applications
1-(3-Bromophenyl)-2-methylpropan-1-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-2-methylpropan-1-amine;hydrochloride
- 1-(3-Fluorophenyl)-2-methylpropan-1-amine;hydrochloride
- 1-(3-Iodophenyl)-2-methylpropan-1-amine;hydrochloride
Uniqueness
1-(3-Bromophenyl)-2-methylpropan-1-amine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties to the molecule. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15BrClN |
|---|---|
Molecular Weight |
264.59 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H |
InChI Key |
NBIZUXWSIIGBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
![7-[3-[3-Hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B13395588.png)
![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid](/img/structure/B13395590.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)

![acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester](/img/structure/B13395628.png)


![Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13395641.png)

![n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13395652.png)

![(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)
